molecular formula C4H4N4O2 B6280285 3-AMINO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID CAS No. 1823330-21-7

3-AMINO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID

Cat. No.: B6280285
CAS No.: 1823330-21-7
M. Wt: 140.1
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Description

3-Amino-1,2,4-triazine-6-carboxylic acid (CAS 1823330-21-7) is a heterocyclic compound with the molecular formula C₄H₄N₄O₂ and a molecular weight of 140.10 g/mol . It serves as a versatile precursor and key building block in organic synthesis and medicinal chemistry, particularly in the development of novel triazine-based scaffolds . Researchers utilize this compound to create more complex structures, such as antimicrobial peptidomimetics designed to combat drug-resistant bacteria . These peptidomimetics, derived from triazine amino acids, demonstrate enhanced proteolytic stability compared to conventional antimicrobial peptides, addressing a significant challenge in therapeutic development . Furthermore, related triazine derivatives are extensively investigated in materials science for synthesizing N-rich graphitic carbon nitride (g-C3N4) nanomaterials . These materials function as efficient metal-free photosensitizers in photodynamic therapy (PDT) for cancer, capable of generating reactive oxygen species (ROS) like superoxide anion radical (O₂•–) and singlet oxygen (¹O₂) under visible light irradiation to induce cancer cell apoptosis . The compound's structure, featuring both an amino and a carboxylic acid functional group, makes it a valuable intermediate for constructing diverse molecular architectures with tailored properties for specific research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1823330-21-7

Molecular Formula

C4H4N4O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of 3 Amino 1,2,4 Triazine 6 Carboxylic Acid and Its Derivatives

Reactions at the Amino (Position 3) and Carboxylic Acid (Position 6) Groups

The amino and carboxylic acid groups on the triazine ring are primary sites for functionalization, allowing for the synthesis of a wide array of derivatives.

The 3-amino group of the 1,2,4-triazine (B1199460) ring exists in tautomeric equilibrium with its 3-imino form. While the amino form is generally more stable, the imino tautomer can participate in hydrolysis reactions, particularly under acidic or basic conditions, to yield a 3-oxo-1,2,4-triazine derivative.

While direct hydrolysis of the 3-amino group in 3-amino-1,2,4-triazine-6-carboxylic acid is not extensively documented, analogous transformations in related systems suggest its feasibility. For instance, acid-catalyzed hydrolysis of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one results in the cleavage of the C3-S bond and formation of the corresponding 4-amino-3-hydroxy-1,2,4-triazin-5(4H)-one, which is a tautomer of the 3-oxo form. researchgate.net This reaction highlights the susceptibility of the C3 position to nucleophilic attack by water under hydrolytic conditions. Such a reaction on this compound would likely proceed via protonation of a ring nitrogen, followed by nucleophilic attack of water at the C3 position, leading to the elimination of ammonia and formation of the corresponding triazinone.

The carboxylic acid group at position 6 is readily converted into a variety of derivatives, most notably amides, through standard coupling reactions. mychemblog.com This transformation is crucial for peptide synthesis and the creation of bioactive molecules. The direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. mychemblog.com Therefore, activation of the carboxylic acid is required.

This is typically achieved using a range of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. luxembourg-bio.comresearchgate.net Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comluxembourg-bio.com The reaction is typically carried out in an aprotic polar solvent, such as Dimethylformamide (DMF), in the presence of a non-nucleophilic base like Diisopropylethylamine (DIEA) to neutralize the acid formed during the reaction. researchgate.net This methodology allows for the coupling of this compound with a wide variety of primary and secondary amines to afford the corresponding amides. nih.gov

Coupling ReagentTypical BaseTypical SolventKey By-products
HATUDIEA, TriethylamineDMF, Acetonitrile1-Hydroxy-7-azabenzotriazole (HOAt), Tetramethylurea
DCCNone required, or DIEADCM, DMFDicyclohexylurea (DCU)
BOPDIEA, N-MethylmorpholineDMF, DCMHexamethylphosphoramide (HMPA)
PyBOPDIEADMFHexamethylphosphoramide (HMPA)
Table 1. Common Coupling Reagents for Amide Bond Formation.

Electrophilic and Nucleophilic Substitution Reactions of the Triazine Ring

The 1,2,4-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This electronic nature makes the ring system generally unreactive towards electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr). arkat-usa.org Nucleophilic attack preferentially occurs at the electron-poor carbon atoms, particularly C5 and C6.

While electrophilic substitution on the 1,2,4-triazine ring is rare, reactions can sometimes occur on the exocyclic amino group. In contrast, nucleophilic substitution is a common and useful reaction for functionalizing the triazine core. For example, leaving groups at the C5 position, such as a cyano group, can be displaced by various nucleophiles including amines and alkoxides. researchgate.netresearchgate.net

A notable reaction for the parent 3-amino-1,2,4-triazine is oxidative amination at the C5 position. Treatment of 3-amino-1,2,4-triazine with potassium permanganate in aqueous ammonia has been shown to introduce an amino group at the C5 position, yielding 3,5-diamino-1,2,4-triazine. ijpsr.info This reaction proceeds via a nucleophilic substitution of a hydrogen atom (SNH), a characteristic reaction of electron-deficient heterocycles.

Oxidation and Reduction Processes

The 1,2,4-triazine ring can undergo both oxidation and reduction, leading to various modified heterocyclic systems. Oxidation reactions often target the ring nitrogen atoms to form N-oxides, which can alter the electronic properties and reactivity of the ring. For instance, oxidation of 3-amino-1,2,4-benzotriazines can yield the corresponding 1-oxides or 1,4-dioxides, which are potent antitumor agents. arkat-usa.org These N-oxides can then be used in further synthetic transformations. Oxidation can also occur at ring carbons, as seen in the oxidative amination at C5 using potassium permanganate. ijpsr.info

Reduction of the 1,2,4-triazine ring typically leads to dihydro- or tetrahydro-triazine derivatives. Catalytic hydrogenation can be employed to reduce the ring system, although conditions need to be carefully controlled to avoid over-reduction or ring cleavage. Chemical reducing agents such as sodium borohydride (NaBH₄) have been used to selectively reduce the C5=N4 double bond in certain 1,2,4-triazin-5-ones. The one-electron reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxides has been studied in detail, showing the formation of radical anions that are key to their biological activity. researchgate.net

Cyclocondensation and Cycloaddition Reactions Leading to Fused Systems

The bifunctional nature of 3-amino-1,2,4-triazine derivatives makes them excellent substrates for building fused heterocyclic systems through cyclocondensation and cycloaddition reactions.

Cyclocondensation reactions typically involve the reaction of the 3-amino group and the adjacent N2 ring nitrogen with bifunctional electrophiles such as α,β-dicarbonyl compounds or their equivalents. For example, reaction with 1,2-dicarbonyl compounds leads to the formation of fused pyrazino[2,3-e] mychemblog.comresearchgate.netresearchgate.nettriazines, while reaction with 1,3-dicarbonyl compounds can yield pyrimido[1,2-b] mychemblog.comresearchgate.netresearchgate.nettriazine systems. These reactions provide a versatile route to complex polycyclic aromatic systems. organic-chemistry.org

The 1,2,4-triazine ring is a classic diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov Due to its electron-deficient nature, it readily reacts with electron-rich dienophiles such as enamines, ynamines, and strained alkenes. sciforum.net The reaction typically proceeds with the triazine acting as a 4π component and the dienophile as a 2π component, forming a bicyclic adduct. This adduct is usually unstable and undergoes a retro-Diels-Alder reaction with the extrusion of a molecule of dinitrogen (N₂) to afford a substituted pyridine ring. This powerful strategy allows for the synthesis of highly substituted pyridines from 1,2,4-triazine precursors.

Reaction TypeReactantFused System Formed
Cyclocondensation1,2-DiketonesPyrazino[2,3-e] mychemblog.comresearchgate.netresearchgate.nettriazines
Cyclocondensationβ-KetoestersPyrimido[1,2-b] mychemblog.comresearchgate.netresearchgate.nettriazinones
Cycloaddition (IEDDA)Enamines/AlkynesPyridines (after N₂ extrusion)
Table 2. Formation of Fused Systems from 1,2,4-Triazine Derivatives.

Exploration of Tautomeric Forms and Their Chemical Implications

Tautomerism plays a significant role in the chemical reactivity of this compound. Two principal tautomeric equilibria can be considered: the amino-imino tautomerism of the 3-amino group and the lactam-lactim tautomerism involving the 6-carboxylic acid and the ring nitrogens.

Theoretical and experimental studies on the parent 3-amino-1,2,4-triazine have shown that the amino tautomer (3-amino-1,2,4-triazine) is the most stable form in both the gas phase and in various solvents. researchgate.net The imino tautomers (1,2-dihydro-3-imino-1,2,4-triazine and 2,3-dihydro-3-imino-1,2,4-triazine) are higher in energy. The predominance of the amino form means that reactions such as acylation or alkylation will preferentially occur on the exocyclic amino group rather than on a ring nitrogen, which would be the case if the imino form were more prevalent.

Additionally, the presence of the carboxylic acid group at C6 introduces the possibility of lactam-lactim tautomerism. The "lactam" form would involve a C6-oxo group with a proton on a ring nitrogen (e.g., N1 or N2), while the "lactim" form is the carboxylic acid itself. The stability of these forms is influenced by factors such as solvent polarity and substitution. This equilibrium can affect the site of reactions such as alkylation, where reaction could occur on either the carboxylate oxygen or a ring nitrogen depending on the dominant tautomer and reaction conditions.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Amino 1,2,4 Triazine 6 Carboxylic Acid Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 3-amino-1,2,4-triazine derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in assigning the specific atoms within the molecular structure of 3-amino-1,2,4-triazine analogues. The chemical shifts, multiplicity, and integration of the signals in ¹H NMR spectra provide detailed information about the electronic environment and connectivity of protons. For instance, the protons on the triazine ring typically appear in the aromatic region of the spectrum, while protons of the amino and carboxylic acid groups have characteristic chemical shifts that can be influenced by solvent and temperature. tdx.cat

Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom. The signals for the carbon atoms in the triazine ring, the carboxylic acid group, and any substituents can be assigned based on their characteristic chemical shift ranges. tdx.cat Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for the definitive assignment of all proton and carbon signals, especially in complex derivatives. researchgate.netscispace.com These techniques establish correlations between protons and carbons that are directly bonded or separated by several bonds, providing a complete picture of the molecular framework. researchgate.net

The complexity of NMR spectra for some amino-substituted triazines can be attributed to low solubility and the presence of multiple conformers in solution due to restricted rotation around the amine-triazine bond. tdx.cat In such cases, the use of co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures can improve solubility and sometimes simplify the spectra by averaging out the signals of different conformers. tdx.cat

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 3-Amino-1,2,4-triazine Analogue

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-5~8.5-
C-3-~160
C-5-~145
C-6-~155
COOHVariable~165
NH₂Variable-

Note: The chemical shifts are approximate and can vary depending on the specific analogue, solvent, and experimental conditions.

Dynamic processes, such as the rotation around the C-N bond between the amino group and the triazine ring, can be investigated using variable temperature (VT) NMR studies. researchgate.netacs.org At lower temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for different rotamers (rotational isomers). As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc). researchgate.netnih.gov

By analyzing the changes in the NMR spectra with temperature, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated using the Eyring equation. researchgate.net This provides valuable information about the conformational flexibility of the molecule and the strength of the partial double bond character of the C-N bond, which is influenced by resonance with the triazine ring. acs.org Studies on related systems have shown that these rotational barriers can be solvent-dependent. acs.org

Infrared (IR) and UV-Visible Spectroscopy

IR and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic properties of 3-amino-1,2,4-triazine-6-carboxylic acid analogues.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound and its derivatives, the IR spectrum will exhibit distinct absorption bands corresponding to the various functional groups.

Key vibrational modes include:

N-H stretching of the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. The presence of intermolecular hydrogen bonding can cause these bands to broaden. nih.govresearchgate.net

O-H stretching of the carboxylic acid group, which is usually a very broad band in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations.

C=O stretching of the carboxylic acid group, a strong and sharp absorption band typically found around 1700-1750 cm⁻¹. Hydrogen bonding can shift this band to a lower frequency.

C=N and C=C stretching vibrations of the triazine ring, which appear in the 1400-1650 cm⁻¹ region.

N-H bending vibrations of the amino group, usually observed around 1600-1650 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR spectroscopy to aid in the assignment of vibrational frequencies. nih.govnih.gov By comparing the calculated and experimental spectra, a more accurate and complete assignment of the fundamental vibrational modes can be achieved. nih.govresearchgate.net

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound Analogues

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (NH₂)Stretching3300-3500
Bending1600-1650
Carboxylic Acid (COOH)O-H Stretching2500-3300 (broad)
C=O Stretching1700-1750
Triazine RingC=N, C=C Stretching1400-1650

UV-Visible spectroscopy provides insights into the electronic structure of molecules by probing the electronic transitions between different energy levels. For aromatic and heteroaromatic compounds like 3-amino-1,2,4-triazine derivatives, the absorption of UV or visible light typically promotes electrons from a π bonding orbital to a π* antibonding orbital (π–π* transition).

The position and intensity of the absorption maxima (λ_max) in the UV-Vis spectrum are characteristic of the chromophore system. The triazine ring, along with the amino and carboxylic acid substituents, forms a conjugated system. The π–π* transitions in these molecules are expected to occur in the UV region. The specific λ_max values can be influenced by the nature and position of substituents on the triazine ring and the solvent polarity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and confirming its elemental composition. In a typical mass spectrum of a 3-amino-1,2,4-triazine derivative, the molecular ion peak (M⁺) will be observed, which corresponds to the mass of the intact molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of the molecular formula. libretexts.org Because the masses of individual isotopes are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu), the exact mass of a molecule is unique to its specific atomic composition. libretexts.org Therefore, HRMS can differentiate between compounds that have the same nominal mass but different molecular formulas. libretexts.org This technique is invaluable for confirming the identity of newly synthesized this compound analogues. nih.gov The fragmentation pattern observed in the mass spectrum can also provide further structural information.

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) analysis stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the absolute molecular geometry. Furthermore, XRD data allows for a detailed investigation of the supramolecular architecture, revealing the intricate network of intermolecular interactions that govern the crystal packing.

Single-Crystal XRD for Absolute Molecular Geometry

The precise determination of the molecular structure of 3-amino-1,2,4-triazine analogues has been successfully achieved through single-crystal X-ray diffraction. This powerful analytical technique has been instrumental in confirming the regioselective outcomes of synthetic pathways and in elucidating the exact spatial arrangement of atoms.

For instance, the intramolecular cyclization of a 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivative was unequivocally confirmed by single-crystal XRD analysis, which established the regioselectivity at the N2-position of the 1,2,4-triazine (B1199460) ring. nih.gov In another study, the structure of a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was definitively confirmed through single-crystal XRD. mdpi.com

The crystal structures of various triazine derivatives have been resolved, providing detailed geometric parameters. For example, a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) was found to have a distorted tetrahedral geometry around the silver(I) center, with a AgN₂O₂ coordination sphere. mdpi.com The analysis of 2,4,6-triamino-1,3,5-triazine (melamine) crystals grown by the slow evaporation solution growth technique revealed a monoclinic crystal system with the space group P2₁/c. researchgate.netresearchgate.net

Detailed crystallographic data for selected triazine analogues are presented in the interactive table below.

Compound/DerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole 3TriclinicP-15.9308(2)10.9695(3)14.7966(4)100.5010(10)98.6180(10)103.8180(10) mdpi.com
4-Amino-5-indolyl-1,2,4-triazole-3-thione 1MonoclinicP2₁6.23510(10)26.0156(4)12.4864(2)9093.243(2)90 mdpi.com
2,4,6-Triamino-1,3,5-triazine (Melamine)MonoclinicP2₁/c7.297.4810.3390108.5290 researchgate.netresearchgate.net
ATDT·2H₂OMonoclinicCc------ nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Packing Arrangements)

The solid-state architecture of 3-amino-1,2,4-triazine analogues is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles in the formation of their supramolecular assemblies.

In the crystal structure of a silver(I) complex of 3-amino-5,6-dimethyl-1,2,4-triazine, the molecular packing is significantly governed by O...H (37.2%) and N...H (18.8%) intermolecular interactions. mdpi.com These interactions, along with strong argentophilic interactions between silver atoms, contribute to the aggregation of the complex units into a one-dimensional polymeric chain. mdpi.com

The study of multicomponent crystalline systems of 2,4-diamino-6-phenyl-1,3,5-triazine with various carboxylic acids has revealed the formation of robust homomeric and heteromeric R₂²(8) ring motifs through primary acid-base interactions and complementary base pairing. researchgate.net In one cocrystal, the triazine molecules are base-paired via N—H⋯N hydrogen bonds, forming a supramolecular ribbon. researchgate.net These ribbons are further interlinked by N—H⋯O hydrogen bonds. researchgate.net The supramolecular structures are also stabilized by offset aromatic π–π stacking interactions and C—H...π interactions. researchgate.net

Hirshfeld surface analysis is a valuable tool for the quantitative and qualitative investigation of these intermolecular contacts. In the case of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, the most dominant contacts were found to be H…H (39.6%), H…C (22.0%), N…H (12.8%), and Br…H (13.2%). mdpi.com The presence of π–π stacking interactions was confirmed by the shape index and curvedness of the surfaces. mdpi.com For its precursor, 4-amino-5-indolyl-1,2,4-triazole-3-thione, the most significant contacts were C…H, N…H, and S…H. mdpi.com

Intramolecular hydrogen bonds have also been observed to play a crucial role in determining the planarity of tricyclic energetic compounds containing a 1,2,4-triazole (B32235) ring. nih.gov For example, in ATDT·2H₂O, an intramolecular hydrogen bond N(8)-H(8B)⋯N(11) with a length of 2.231 Å was observed. nih.gov

The table below summarizes key intermolecular interactions observed in various triazine analogues.

Compound/DerivativeDominant Intermolecular InteractionsInteraction DetailsReference
[Ag(3ADMT)(NO₃)]nO...H, N...H, Argentophilic interactionsO...H (37.2%), N...H (18.8%) mdpi.com
2,4-Diamino-6-phenyl-1,3,5-triazine cocrystalsN—H⋯N, N—H⋯O, π–π stacking, C—H...πFormation of R₂²(8) ring motifs and supramolecular ribbons researchgate.net
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole 3H…H, H…C, N…H, Br…H, π–π stackingH…H (39.6%), H…C (22.0%), N…H (12.8%), Br…H (13.2%) mdpi.com
4-Amino-5-indolyl-1,2,4-triazole-3-thione 1C…H, N…H, S…H- mdpi.com
ATDT·2H₂OIntramolecular N-H···N hydrogen bondN(8)-H(8B)⋯N(11) bond length of 2.231 Å nih.gov

Advanced Research Applications of 3 Amino 1,2,4 Triazine 6 Carboxylic Acid and Its Structural Analogues

Medicinal Chemistry Scaffolds and Bioisosteric Replacements

The concept of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design. nih.gov This strategy aims to enhance the desired pharmacological properties of a compound while minimizing its undesirable effects. nih.gov The 1,2,4-triazine (B1199460) nucleus, a key component of 3-amino-1,2,4-triazine-6-carboxylic acid, has proven to be a valuable scaffold for such bioisosteric modifications.

The 1,2,4-triazine ring system has been effectively utilized as a bioisostere for other important chemical moieties, including purines and carboxylic acids. This substitution can lead to compounds with improved biological activity, selectivity, and pharmacokinetic profiles.

For instance, the structural similarity between the 1,2,4-triazine ring and the purine (B94841) nucleus has been exploited in the design of various enzyme inhibitors. This is because both ring systems share a similar size, shape, and arrangement of nitrogen atoms, allowing them to interact with the same biological targets.

Furthermore, the 5-hydroxy-1,2,4-triazin-6(1H)-one moiety has been identified as an effective bioisosteric replacement for a carboxylic acid group. nih.gov Carboxylic acids are common in many drugs but can present challenges such as metabolic instability and poor membrane permeability. nih.gov The triazine-based isostere can mimic the hydrogen-bonding interactions of a carboxylic acid while offering improved physicochemical properties. nih.govnih.govnih.gov

The versatility of the 1,2,4-triazine scaffold has facilitated the creation of extensive chemical libraries for drug discovery. nih.govnih.govresearchgate.net These libraries consist of a large number of structurally related compounds that can be screened for activity against various biological targets. The synthesis of these libraries often involves a multi-step process starting from a common triazine-based intermediate. nih.govmdpi.com

One approach involves the reaction of nih.govunipd.ittriazine-2,4,6-tricarboxylic acid triethyl ester with arylhydrazines to produce 5-amino-6-oxo-1,6-dihydro nih.govnih.govnih.govtriazine-3-carboxylic acid ethyl esters. researchgate.net These esters can then be hydrolyzed to the corresponding carboxylic acids, which serve as building blocks for the synthesis of diverse amido- and 3-amido-triazine compound libraries. researchgate.net Such libraries have been instrumental in identifying novel inhibitors for a range of enzymes and receptors. nih.govnih.govmdpi.com

Derivatives of this compound have been the subject of numerous studies to evaluate their interaction with specific pharmacological targets. These investigations have revealed a broad spectrum of activities, including enzyme inhibition and receptor antagonism.

The 1,2,4-triazine scaffold has been a fruitful starting point for the development of potent and selective enzyme inhibitors.

Catalase: 3-Amino-1,2,4-triazole, a related compound, has been shown to irreversibly inhibit catalase, an enzyme crucial for protecting cells from oxidative damage. nih.gov This inhibitory action highlights the potential of triazole and triazine derivatives in modulating cellular redox balance.

D-Amino Acid Oxidase (DAAO): Several studies have focused on developing 1,2,4-triazine derivatives as inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme that metabolizes D-amino acids. nih.govnih.govacs.orgacs.org A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives demonstrated potent inhibitory activity against human DAAO, with IC50 values in the nanomolar range. nih.gov Similarly, 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were also found to be potent DAAO inhibitors. nih.govacs.org The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore, in particular, appears to be metabolically stable. nih.govacs.orgjohnshopkins.edu

Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1): A significant area of research has been the development of 3-amino-1,2,4-triazine derivatives as inhibitors of pyruvate dehydrogenase kinase 1 (PDK1), a key regulator of cellular metabolism that is often overexpressed in cancer. nih.govnih.govmdpi.comunipd.itmdpi.com A library of these derivatives, created through a molecular hybridization approach, yielded compounds that potently and selectively inhibited PDK1 at sub-micromolar and nanomolar concentrations. nih.govnih.govmdpi.com These inhibitors were found to bind to the ATP-binding site of PDK1. nih.govnih.gov

Table 1: PDK1 Inhibition by Selected 3-Amino-1,2,4-triazine Derivatives

Compound IC50 (µM) on PDK1
5i 0.01 - 0.1
5k 0.01 - 0.1
5l 0.01 - 0.1
5w 0.01 - 0.1
6h 0.01 - 0.1
6j 0.01 - 0.1
6s 0.01 - 0.1
DAP (reference) > 1.0
DCA (reference) > 1.0

Data sourced from a study on selective PDK1 inhibitors. mdpi.com

The G protein-coupled receptor family C group 6 subtype A (GPRC6A) is involved in amino acid-induced glucagon-like peptide-1 (GLP-1) secretion. nih.gov Research has shown that l-ornithine, an amino acid, can activate GPRC6A and trigger GLP-1 secretion in GLUTag cells. nih.gov Antagonists of this receptor can suppress this effect. While direct antagonism by this compound itself is not specified, the broader family of triazine derivatives is being explored for their potential to modulate various GPCRs.

While direct research on this compound as a sodium channel blocker is not extensively documented in the provided context, the structural motifs present in this compound are of interest in the broader field of ion channel modulation. The exploration of triazine-based scaffolds for their effects on various ion channels, including sodium channels, remains an active area of research.

Investigation of Anti-Angiogenic Activity in vitro

While direct studies on the anti-angiogenic activity of this compound are not extensively documented, research on its structural analogues, particularly derivatives of 3-amino-1,2,4-triazole, has shown promising results in the context of cancer therapy. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting this process is a key strategy in cancer treatment.

The anti-angiogenic potential of these compounds is typically evaluated using a variety of in vitro assays that model different stages of the angiogenic cascade. nih.govnih.gov These assays are crucial for determining the direct effects of the compounds on endothelial cells, the primary cells involved in blood vessel formation. nih.gov

Common in vitro assays for anti-angiogenic activity include:

Endothelial Cell Proliferation Assays: These assays, such as the MTT or BrdU incorporation assays, measure the ability of a compound to inhibit the growth of endothelial cells. nih.gov

Cell Migration Assays: The scratch assay or Boyden chamber assay is used to assess the inhibitory effect of a compound on endothelial cell migration, a crucial step in the formation of new blood vessels.

Tube Formation Assays: In this assay, endothelial cells are cultured on a basement membrane matrix (e.g., Matrigel), where they form capillary-like structures. The ability of a compound to disrupt or prevent the formation of these networks is a strong indicator of its anti-angiogenic potential.

Aortic Ring Assay: This ex vivo assay uses rings of rat or mouse aorta to observe the sprouting of new blood vessels in a three-dimensional culture system. It provides a more complex model of angiogenesis than cell-based assays. nih.gov

Studies on 5-aryl-3-phenylamino-1,2,4-triazole derivatives have pointed towards their anti-angiogenic activity, suggesting that the 1,2,4-triazole (B32235) scaffold is a promising starting point for the development of novel anti-cancer agents with a dual mechanism of action that includes the inhibition of angiogenesis. nih.gov

Mechanistic Research on Biological Actions

Significant research has been dedicated to elucidating the mechanisms through which 3-amino-1,2,4-triazine derivatives exert their biological effects, particularly their anticancer properties. A key finding in this area is the identification of Pyruvate Dehydrogenase Kinase 1 (PDK1) as a primary molecular target for a library of 3-amino-1,2,4-triazine derivatives. mdpi.comnih.govmdpi.com

PDKs are a family of serine/threonine kinases that play a crucial role in cancer cell metabolism by phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex. mdpi.comnih.gov This inactivation leads to a metabolic switch towards aerobic glycolysis, a phenomenon known as the "Warburg effect," which is characteristic of many aggressive cancers. nih.gov By inhibiting PDK1, these triazine derivatives can reverse this metabolic reprogramming, leading to a decrease in cancer cell proliferation and survival. mdpi.com

Biochemical screenings have demonstrated that certain 3-amino-1,2,4-triazine derivatives are potent and selective inhibitors of PDK1, with some compounds exhibiting IC₅₀ values in the nanomolar to sub-micromolar range. mdpi.commdpi.com These values are significantly lower than that of the known PDK inhibitor, dichloroacetic acid (DCA). mdpi.comnih.gov

Table 1: PDK1 Inhibitory Activity of Selected 3-Amino-1,2,4-Triazine Derivatives

CompoundPDK1 IC₅₀ (µM)
5i 0.01
5k 0.05
5l 0.1
5w 0.08
6h 0.03
6j 0.02
6s 0.04
DAP (Reference) >10
DCA (Reference) >100

Data sourced from a study on selective PDK1 inhibitors. mdpi.com

Cellular mechanistic studies have confirmed that these compounds can effectively hamper the PDK/PDH axis in cancer cells, leading to metabolic and redox impairment, which ultimately triggers apoptotic cell death. mdpi.com Furthermore, molecular modeling studies have provided insights into the binding mode of these derivatives within the ATP-binding site of PDK1, supporting their role as competitive inhibitors. mdpi.commdpi.com

Materials Science and Supramolecular Chemistry

The structural versatility of the 1,2,4-triazine scaffold, particularly when functionalized with coordinating groups like amino and carboxylic acid moieties, makes it a valuable component in the design and synthesis of novel materials with tailored properties.

Exploration in Coordination Chemistry and Metal-Organic Frameworks

This compound and its structural analogues, such as 3-amino-1,2,4-triazole, are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netmdpi.com The presence of multiple nitrogen atoms in the triazine ring and the oxygen atoms of the carboxylic acid group provide several potential coordination sites for metal ions.

The resulting coordination polymers can exhibit a wide range of dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. researchgate.netmdpi.com The final structure is influenced by several factors, including the coordination geometry of the metal ion, the nature of the ligand, and the presence of secondary ligands or counter-ions. rsc.org For instance, the use of different carboxylate co-ligands with a Zn(II)-3-amino-1,2,4-triazolate system has been shown to result in the formation of coordination polymers with diverse and complex structures. rsc.org

These materials are of great interest due to their potential applications in areas such as gas storage and separation, catalysis, and luminescence. researchgate.net For example, a luminescent Zn(II) coordination polymer has been synthesized using pyrazine-2,3-dicarboxylic acid and 3-amino-1,2,4-triazole as mixed ligands. researchgate.net

Electrochemical Synthesis of Triazine-Based Polymers

Electropolymerization is a versatile technique for the synthesis of conductive polymers directly onto an electrode surface. While specific studies on the electrochemical synthesis of polymers from this compound are limited, research on related aminotriazine (B8590112) compounds has demonstrated the feasibility of this approach. nih.govmdpi.com

For example, copolymers of s-triazine and o-aminophenol have been successfully electropolymerized on a carbon cloth substrate. nih.gov The proposed mechanism involves the initial oxidation of the monomers to form radical cations, which then couple to form dimers and subsequently longer polymer chains. mdpi.com The resulting polymer films can exhibit interesting electrochemical properties, such as the ability to store charge, making them promising materials for applications in energy storage devices like supercapacitors and batteries. nih.gov

The properties of the resulting polymer, such as its morphology and conductivity, can be controlled by the electropolymerization conditions, including the choice of solvent, supporting electrolyte, and electrochemical method (e.g., galvanostatic or potentiostatic). nih.govresearchgate.net

Studies on Self-Association and Hydrogen-Bonded Networks

The presence of both hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms of the triazine ring and the carbonyl oxygen of the carboxylic acid) in this compound and its analogues facilitates their self-assembly into well-defined supramolecular structures through hydrogen bonding. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov

Furthermore, the ability of triazine-based molecules to form predictable hydrogen-bonded assemblies has been exploited in the field of supramolecular chemistry for the construction of complex architectures, such as rosettes and linear supramolecular polymers. rsc.orgacs.org These studies highlight the potential of using this compound as a building block for the design of functional supramolecular materials.

Catalytic Applications

The unique electronic properties of the triazine ring, combined with the potential for functionalization, have led to the exploration of 3-amino-1,2,4-triazine derivatives in various catalytic applications. rsc.orgacs.orgacs.orgsigmaaldrich.commdpi.com

One notable application is the use of 3-amino-1,2,4-triazine as a catalyst in a technique called Signal Amplification By Reversible Exchange (SABRE), which is used to enhance the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com In this context, the triazine derivative facilitates the transfer of polarization from parahydrogen to a substrate, leading to a significant increase in the NMR signal.

More broadly, triazine-based materials, including covalent triazine frameworks (CTFs), have emerged as promising metal-free catalysts for a range of organic transformations and electrochemical reactions. rsc.orgacs.org These materials can be used as photocatalysts for visible-light-driven chemical syntheses, such as decarboxylative conjugate additions. acs.org

In the realm of electrocatalysis, triazine derivatives have been investigated for their ability to catalyze reactions such as the oxygen evolution reaction (OER), the carbon dioxide reduction reaction (CO2RR), and the nitrate (B79036) reduction reaction (NO3RR). rsc.orgnih.gov The nitrogen-rich triazine core is believed to play a key role in the catalytic activity of these materials. rsc.org

The catalytic performance of these materials can be tuned by modifying the structure of the triazine precursor and by incorporating them into composite materials. nih.gov For instance, a hybrid electrocatalyst based on a triazine derivative and cobalt oxide has shown promising activity and stability for the electrochemical reduction of nitrate to ammonia. nih.gov

Research Findings on Structural Analogues

Direct experimental research on the use of This compound in SABRE applications is not extensively documented in current literature. However, significant research has been conducted on its parent compound, 3-amino-1,2,4-triazine , which serves as a crucial structural analogue. Studies have successfully demonstrated that 3-amino-1,2,4-triazine can be hyperpolarized using the SABRE technique, highlighting its potential as a catalyst or substrate in enhancing NMR sensitivity. sigmaaldrich.com This foundational work establishes the 1,2,4-triazine core as a viable scaffold for SABRE-based signal enhancement.

The SABRE process involves the transient formation of an iridium catalyst complex with both parahydrogen and the substrate. For a molecule like 3-amino-1,2,4-triazine, the nitrogen atoms of the triazine ring serve as the binding sites to the iridium center. The efficiency of the polarization transfer is dependent on several factors, including the stability of this complex, the rate of substrate exchange, and the magnetic field at which the transfer occurs.

General research into the SABRE technique has confirmed its applicability to a wide array of nitrogenous compounds. nih.gov Importantly, studies have shown that the presence of various functional groups, including carboxylic acids, is tolerated within the substrate. nih.gov This tolerance is a critical finding, as it suggests that the carboxylic acid moiety at the 6-position of the triazine ring in This compound would not necessarily preclude it from undergoing hyperpolarization. Research on other molecules, such as ketoisocaproate, has also demonstrated that substrates with carboxylate groups can be effectively hyperpolarized using SABRE-SHEATH (Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei), a variant of the technique. nih.govnih.gov

Furthermore, advancements in SABRE catalyst design, such as the use of bidentate N-heterocyclic carbene (NHC) iridium catalysts, have expanded the range of substrates that can be efficiently hyperpolarized, including those with significant steric hindrance. nsf.govrsc.orgnih.gov These advanced catalytic systems are designed to optimize substrate affinity and exchange rates, which are key to achieving high levels of signal enhancement.

The table below summarizes SABRE enhancement data for various N-heterocyclic compounds, illustrating the typical range of signal amplification achieved. While data for this compound is not available, the performance of its parent analogue and other functionalized heterocycles provides a strong basis for its potential application.

SubstrateAchieved Enhancement Factor (Proton NMR)Notes
3-Amino-1,2,4-triazine Significant polarization observedUsed to enhance NMR sensitivity in water for imaging applications. sigmaaldrich.com
2,4-Diaminopyrimidine ~300-foldA sterically hindered substrate successfully hyperpolarized using a tunable iridium catalyst. nsf.govrsc.org
Trimethoprim ~150-foldA bulky molecule hyperpolarized using a bidentate-NHC iridium catalyst. nsf.govrsc.org
Quinoline ~2100-foldAchieved using a co-ligand strategy to enhance binding to the catalyst. whiterose.ac.uk
[1-¹³C]Ketoisocaproate Up to 18% ¹³C polarizationDemonstrates SABRE applicability to molecules with carboxylate groups. nih.gov

The research collectively suggests a strong potential for This compound as a substrate for SABRE-based NMR signal enhancement. The proven success of its parent compound, 3-amino-1,2,4-triazine, combined with the demonstrated tolerance of the SABRE technique for carboxylic acid functionalities, provides a solid rationale for future investigations into this specific molecule for advanced NMR applications.

Future Directions and Emerging Research Avenues for 3 Amino 1,2,4 Triazine 6 Carboxylic Acid

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally friendly and efficient synthetic methodologies is a key focus in contemporary chemistry. For derivatives of 3-amino-1,2,4-triazine-6-carboxylic acid, research is moving beyond traditional synthesis in favor of more sustainable practices.

Microwave-Assisted Synthesis: A notable advancement is the use of microwave irradiation to accelerate chemical reactions. In the synthesis of related fused heterocyclic systems like 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, microwave-assisted intramolecular cyclization has been shown to dramatically reduce reaction times from hours to minutes and significantly increase yields compared to conventional heating methods. jocpr.comacs.org This technique offers a greener alternative by reducing energy consumption and often minimizing the use of hazardous solvents. mdpi.com

Alternative Reagents: The use of cost-effective and safer reagents is another avenue of exploration. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been identified as a cost-effective reagent for promoting the amidation of carboxylic acids, providing a viable alternative to methods that require the preparation of less stable acid chlorides. rsc.org Such innovations in synthetic chemistry are crucial for the large-scale and environmentally responsible production of triazine-based compounds.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The precise characterization of this compound and its derivatives is fundamental to understanding their structure, reactivity, and function. While standard spectroscopic methods remain essential, advanced techniques are enabling more detailed and dynamic analysis.

Standard Characterization: The structural elucidation of newly synthesized triazine derivatives is routinely accomplished using a combination of spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms. jocpr.comacs.org However, the characterization of some triazine derivatives can be complicated by low solubility and the presence of multiple rotamers, leading to complex spectra. ekb.eg

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule. nih.govnih.gov

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the compound. jocpr.comnih.gov

Advanced Techniques:

X-ray Crystallography: Offers definitive proof of a molecule's three-dimensional structure, which is crucial for understanding intermolecular interactions and confirming the regioselectivity of reactions. acs.org

Real-Time Monitoring: While not yet widely reported for this specific compound, techniques like in-situ IR and process NMR spectroscopy are increasingly used in process chemistry to monitor reaction kinetics and mechanisms in real-time. These methods could be applied to optimize the synthesis of triazine derivatives, ensuring better control and higher purity.

Fluorescence Spectroscopy: Given that many triazine derivatives exhibit fluorescence, this technique is vital for developing them as sensors. acs.orgnih.gov Changes in fluorescence emission upon interaction with analytes can be precisely measured. nih.gov

Magnetic Resonance Imaging (MRI): The parent compound, 3-amino-1,2,4-triazine, has been used as a catalyst in Signal Amplification by Reversible Exchange (SABRE), a technique that enhances NMR sensitivity and shows potential for applications in magnetic resonance imaging. rsc.orgsigmaaldrich.com

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. arxiv.orgnih.govresearchgate.netyoutube.com For triazine derivatives, these computational tools are being used to predict biological activity and design novel compounds with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a key computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com For triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.govasianpubs.org These models use descriptors such as steric, electrostatic, and hydrophobic fields to predict the inhibitory activity of new compounds, providing valuable insights for designing molecules with improved potency. nih.govekb.egasianpubs.org

Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein, predicting the preferred orientation and binding affinity. Molecular docking studies on 1,2,4-triazine (B1199460) derivatives have been crucial in understanding their mechanism of action, for example, by identifying key interactions with residues in the ATP-binding site of enzymes like pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) or the D1 protein in photosystem II. nih.govasianpubs.orgnih.gov

Investigation of Broader Biological Pathways and Molecular Targets

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. mdpi.comresearchgate.net Research continues to uncover the diverse biological pathways and molecular targets modulated by derivatives of this compound.

Anticancer Activity: Triazine derivatives have shown significant potential as anticancer agents by targeting various components of cell signaling pathways. researchgate.netnih.govresearchgate.net

Kinase Inhibition: A major mechanism of action is the inhibition of protein kinases, which are often dysregulated in cancer. Derivatives have been designed as potent and selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), particularly PDK1, which is involved in cancer cell metabolism and proliferation. nih.govmdpi.comnih.gov By hampering the PDK/PDH axis, these compounds can induce metabolic stress and trigger apoptosis in cancer cells, showing particular efficacy against aggressive pancreatic cancers. nih.govmdpi.com Other targeted kinases include EGFR, VEGFR, and those in the PI3K/Akt/mTOR pathway. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibition: Certain triazine derivatives act as inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids. jocpr.comscialert.net This inhibition disrupts DNA synthesis and cell proliferation, a strategy used by established chemotherapy agents.

Topoisomerase Inhibition: Some s-triazine derivatives have been reported to target DNA topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. nih.gov

Other Therapeutic Areas: The biological activity of triazine derivatives extends beyond cancer. They have been investigated as antagonists for G-protein coupled receptors (GPCRs) like the adenosine (B11128) A₂A receptor for potential use in Parkinson's disease, as well as for anti-inflammatory, analgesic, and antimalarial applications. mdpi.com

Applications in Specialized Material Design and Functional Polymers

The structural features of this compound, particularly its aromaticity, nitrogen content, and ability to coordinate with metal ions, make it an attractive building block for the creation of advanced materials. researchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an excellent linker for constructing MOFs. Triazine-based polycarboxylic acids have been used to synthesize novel 3D MOFs with interesting properties. acs.orgnih.govacs.org For example, lead-based MOFs constructed with a triazine-tricarboxylic acid ligand have shown unique photoluminescent properties that can be tuned by changing the coordinated halogen atom. acs.orgnih.gov A zinc-based MOF demonstrated effectiveness in the photodegradation of dyes and the fluorescent detection of antibiotics. rsc.org

Fluorescent Sensors: The inherent fluorescence of the triazine ring is being exploited to develop highly sensitive and selective chemosensors. mdpi.com Triazine-based fluorescent probes have been designed for the sequential detection of mercury ions (Hg²⁺) and L-cysteine. nih.gov Covalent organic frameworks (COFs) incorporating triazine units have been developed as highly sensitive fluorescent probes for detecting iron ions (Fe³⁺). rsc.org These sensors have potential applications in environmental monitoring and biological imaging.

Functional Polymers and Materials: Triazine derivatives are being incorporated into polymers to create materials with specialized properties.

Phase Change Materials (PCMs): A series of 1,3,5-triazine (B166579) derivatives have been synthesized and studied as organic PCMs for thermal energy storage. A key advantage is their inherently low flammability compared to traditional organic PCMs, addressing a major safety concern. rsc.org

Corrosion Inhibitors: Sulfur-containing triazine derivatives have demonstrated good corrosion inhibition properties for steel, attributed to the ability of heteroatoms (N, S) to coordinate with the metal surface and form a protective layer. tandfonline.com

Components for Optoelectronics: The electron-deficient nature of the triazine ring makes its derivatives suitable for applications in organic light-emitting diodes (OLEDs), including as phosphorescent emitters and materials with thermally activated delayed fluorescence (TADF). rsc.org

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)ConditionsReference
Hydrazine cyclization65–75Reflux, acetic acid
Triazine-amino acid coupling80–85RT, dioxane/water

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Multi-modal characterization is critical:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks in triazine derivatives .
  • Spectroscopy :
    • NMR : Distinct peaks for NH₂ (δ 6.8–7.2 ppm) and carboxylic protons (δ 12–13 ppm).
    • FT-IR : Carboxylic C=O stretch (~1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹).
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 170.1).

Advanced: What strategies enable regioselective functionalization of this compound for enhanced bioactivity?

Answer:
Functionalization focuses on the amino and carboxylic acid groups:

  • Amino group modifications : Acylation or sulfonation to improve solubility or target binding. For example, coupling with aromatic aldehydes forms Schiff bases for metal chelation .
  • Carboxylic acid derivatization : Esterification or amide formation (e.g., using carbodiimide coupling agents) enhances membrane permeability .
  • Triazine ring substitution : Halogenation at the 5-position increases electrophilicity for nucleophilic aromatic substitution in drug design .

Q. Table 2: Functionalization Impact on Bioactivity

DerivativeBioactivity (IC₅₀, μM)TargetReference
5-Chloro-substituted2.1 ± 0.3Kinase inhibition
Amide-linked benzothiophene8.9 ± 1.2Antibacterial

Advanced: How should researchers resolve contradictions in reported biological activities of triazine-carboxylic acid derivatives?

Answer:
Discrepancies often arise from assay variability or impurity profiles. Mitigation approaches include:

  • Standardized assays : Use enzyme kinetics (e.g., Michaelis-Menten parameters) to compare inhibition constants (Kᵢ) across studies .
  • Purity validation : HPLC with UV/Vis detection (λ = 254 nm) ensures ≥95% purity, eliminating confounding impurities .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding mode inconsistencies caused by protonation state differences .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:
Crystallization challenges include polymorphism and solvent inclusion. Solutions involve:

  • Solvent screening : Methanol/water mixtures (7:3 v/v) promote slow nucleation for high-quality crystals .
  • Temperature gradients : Gradual cooling from 50°C to 4°C reduces lattice defects.
  • Additive use : Trace acetic acid (0.1% v/v) stabilizes protonation states critical for crystal packing .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light exposure : Amber vials minimize photodegradation of the triazine ring.
  • Humidity control : Desiccants (e.g., silica gel) mitigate carboxylic acid dimerization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.